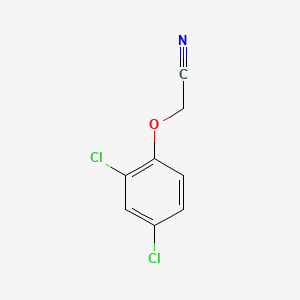

2-(2,4-Diclorofenoxi)acetonitrilo

Descripción general

Descripción

2-(2,4-Dichlorophenoxy)acetonitrile is a chemical compound that is related to various research areas, including the synthesis of herbicides, the study of molecular structures, and the investigation of chemical reactions. While the provided papers do not directly discuss 2-(2,4-Dichlorophenoxy)acetonitrile, they do provide insights into related compounds and methodologies that could be relevant for the comprehensive analysis of this compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of acetonitrile as a solvent or reactant. For instance, the synthesis of herbicides using polymer-supported 2,4-dichlorophenoxyacetic acid anion involves a reaction with dihalides in acetonitrile . Similarly, the preparation of 2,4-dichlorophenoxyacetonitrile from 2,4-dichloroanisole through chlorination and subsequent reaction with sodium or potassium cyanide in acetone or methyl ethyl ketone is another example of synthesis involving halogenated phenyl compounds .

Molecular Structure Analysis

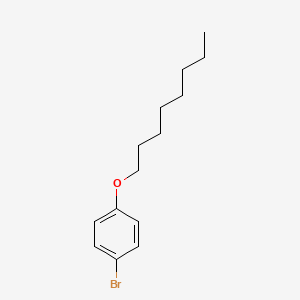

The molecular structure and vibrational properties of related compounds, such as 2-(4-bromophenyl)-2-(4-chlorophenylamino)acetonitrile, have been studied using density functional theory, which provides insights into the bonding features and fundamental vibration modes . X-ray structural analysis is another technique used to determine the absolute configuration of optically active intermediates, which could be applied to study the structure of 2-(2,4-Dichlorophenoxy)acetonitrile .

Chemical Reactions Analysis

Chemical reactions involving related compounds include the lipase-catalyzed transesterification of hydroxyalkenenitriles and the anodic fluorination of chlorophenylthiomethyl derivatives . These studies highlight the potential reactivity of halogenated acetonitriles and the influence of solvents and catalysts on the reaction outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their solvatochromic behavior, pKa values, and crystal structures, have been characterized using various methods . For example, the oximino(2,6-dichlorophenyl)acetonitrile has been studied for its inhibitory properties against Carbonyl Reductase enzyme, providing information on its biological activity and interaction with enzymes .

Aplicaciones Científicas De Investigación

Aplicaciones Antiinflamatorias

2-(2,4-Diclorofenoxi)acetonitrilo: y sus derivados han demostrado ser prometedores como agentes antiinflamatorios. Son capaces de inhibir selectivamente la enzima COX-2, que juega un papel importante en el proceso de inflamación . Se ha informado que la síntesis de nuevos derivados mejora esta actividad, lo que potencialmente ofrece una vía para desarrollar nuevos medicamentos antiinflamatorios.

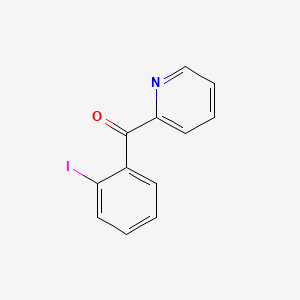

Estudios de Acoplamiento Molecular

El compuesto se ha utilizado en estudios de acoplamiento molecular para predecir cómo interactúa con la enzima COX-2. Esto es crucial para el diseño de fármacos, ya que ayuda a comprender la eficiencia de unión y la eficacia potencial del compuesto como medicamento .

Síntesis de Derivados

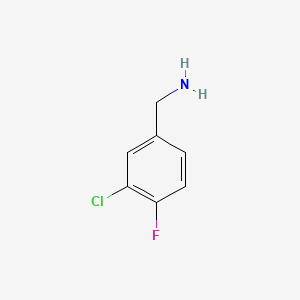

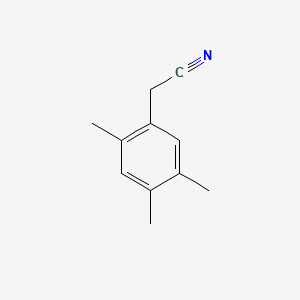

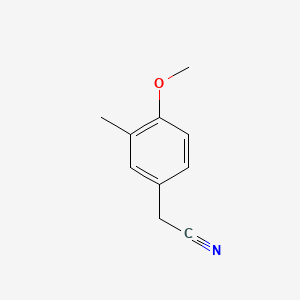

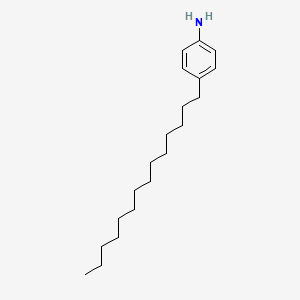

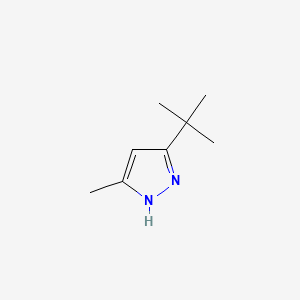

Los investigadores han desarrollado métodos para sintetizar nuevos derivados de This compound. Estos derivados se sintetizan agregando aminas aromáticas al compuesto, lo que podría conducir al descubrimiento de nuevos agentes terapéuticos .

Análisis Espectral

La estructura y pureza del compuesto a menudo se confirman mediante técnicas de análisis espectral como la espectroscopia de RMN. Esto es esencial en la investigación química para garantizar la integridad del compuesto para su posterior estudio .

Mecanismo De Acción

Target of Action

The primary target of 2-(2,4-Dichlorophenoxy)acetonitrile is the α-ketoglutarate-dependent dioxygenase . This enzyme catalyzes the first step of the 2-(2,4-Dichlorophenoxy)acetonitrile degradation pathway .

Mode of Action

2-(2,4-Dichlorophenoxy)acetonitrile interacts with its target, the α-ketoglutarate-dependent dioxygenase, to initiate its degradation pathway . This interaction results in changes in the enzyme’s activity, leading to the breakdown of 2-(2,4-Dichlorophenoxy)acetonitrile .

Biochemical Pathways

The degradation of 2-(2,4-Dichlorophenoxy)acetonitrile by α-ketoglutarate-dependent dioxygenase affects various biochemical pathways . The downstream effects of these pathways are complex and can lead to changes in the cellular environment .

Pharmacokinetics

It is known that the compound has a molecular weight of 20204 , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of 2-(2,4-Dichlorophenoxy)acetonitrile’s action are primarily related to its interaction with α-ketoglutarate-dependent dioxygenase . This interaction initiates the compound’s degradation pathway, leading to changes in the cellular environment .

Action Environment

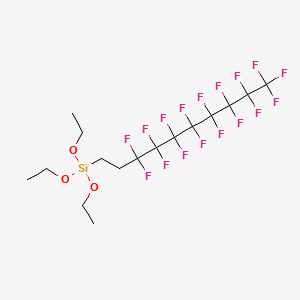

Environmental factors can influence the action, efficacy, and stability of 2-(2,4-Dichlorophenoxy)acetonitrile . For instance, the compound’s volatility and leaching risks can be reduced by nanocarrier-based formulations . These formulations can improve the use efficiency and reduce the off-target effects of 2-(2,4-Dichlorophenoxy)acetonitrile .

Propiedades

IUPAC Name |

2-(2,4-dichlorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDMPLNZSJLFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960163 | |

| Record name | (2,4-Dichlorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3956-63-6 | |

| Record name | 3956-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4-Dichlorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLOROPHENOXYACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.